Human ROMK (Kir1.1) Inhibitory Potency: 6-(Pyrrolidin-1-yl) Derivative vs. VU590 and ROMK-IN-32
In whole-cell voltage clamp electrophysiology assays on human ROMK (Kir1.1) expressed in CHO cells, 6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide (BDBM194954) achieves an IC50 of 5 nM [1]. This represents a 58‑fold improvement in potency over the prototypical ROMK inhibitor VU590 (IC50 290 nM) [2] and a 7‑fold greater potency than ROMK-IN-32 (IC50 35 nM) [3].
| Evidence Dimension | ROMK (Kir1.1) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5 nM (human ROMK, CHO cells, whole-cell voltage clamp) |
| Comparator Or Baseline | VU590: 290 nM; ROMK-IN-32: 35 nM |
| Quantified Difference | 58-fold more potent than VU590; 7-fold more potent than ROMK-IN-32 |
| Conditions | Human ROMK expressed in CHO cells; whole-cell voltage clamp electrophysiology assay |
Why This Matters
Higher primary target potency at lower concentrations reduces the required dose for functional ROMK blockade, which can translate to wider therapeutic windows and lower cost-per-experiment for researchers procuring the most active tool compound.
- [1] BindingDB, Entry BDBM194954 (US9206198, 7). IC50 5 nM, Inhibition of human ROMK expressed in CHO cells by whole cell voltage clamp electrophysiology assay. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=194954 View Source
- [2] Adooq Biosciences, VU590 product page. IC50 290 nM for ROMK (Kir1.1). https://www.adooq.cn/potassium-channels.html View Source
- [3] MedChemExpress, ROMK-IN-32 product page. IC50 35 nM for ROMK. https://www.medchemexpress.eu/romk-in-32.html View Source
